7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine
描述
属性
IUPAC Name |
7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-6-4(1-2-13-6)3-5(14-7)8(10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRTVUWYASEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208500 | |
| Record name | 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-70-0 | |
| Record name | 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945840-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Chlorination and Fluorination in Vapor-Phase Reactor
A key industrial approach involves a vapor-phase reactor with two phases: a catalyst fluidized-bed phase and an empty phase. This method is used to convert methylpyridines (e.g., 3-picoline) into trifluoromethylated and chlorinated pyridines:
- In the fluidized-bed phase , methyl groups are chlorinated and fluorinated, producing trifluoromethylpyridine intermediates.
- In the empty phase , further nuclear chlorination of the pyridine ring occurs, yielding chloro(trifluoromethyl)pyridine derivatives.
This approach produces various chlorotrifluoromethylpyridines, including positional isomers relevant to the target compound, with yields depending on the substrate and reaction conditions.
Representative Yields of Chlorotrifluoromethylpyridines:
| Substrate | Temp. (°C) CFB Phase | Temp. (°C) Empty Phase | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |
|---|---|---|---|---|---|
| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |
| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
| 2-Picoline | 350–360 | N/A | 71.3 | 11.1 | 2.4 |
| 4-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
Abbreviations: CFB = Catalyst Fluidized Bed; TF = Trifluoromethylpyridine; CTF = Chloro(trifluoromethyl)pyridine; DCTF = Dichloro(trifluoromethyl)pyridine.
Construction of Pyrrolo[2,3-c]pyridine Core with Substituents
The pyrrolo[2,3-c]pyridine scaffold, which is the core of 7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine, can be synthesized via cyclocondensation and functional group transformations starting from appropriately substituted pyridine derivatives.
A representative synthetic sequence for related pyrrolo[3,2-c]pyridine derivatives includes:
- Starting with 2-bromo-5-methylpyridine , oxidation to the N-oxide form.
- Nitration to introduce a nitro group on the pyridine ring.
- Reaction with N,N-dimethylformamide dimethyl acetal to form an intermediate.
- Cyclization in the presence of iron powder and acetic acid to form the pyrrolo[3,2-c]pyridine core.
- Subsequent Suzuki cross-coupling with arylboronic acids to introduce aryl substituents at specific positions.
Though this example is for pyrrolo[3,2-c]pyridine, similar strategies apply to the pyrrolo[2,3-c]pyridine isomer, allowing installation of chloro and trifluoromethyl groups at desired positions by selecting appropriate starting materials and reagents.
Another method involves the direct substitution of halogenated pyridines (bromo- or iodo-pyridines) with trifluoromethyl groups using trifluoromethyl copper reagents. This method is useful for late-stage functionalization and allows selective introduction of CF3 groups on the pyridine ring.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Description | Typical Conditions/Notes |
|---|---|---|---|
| 1 | Chlorination/Fluorination | Vapor-phase catalyzed chlorination and fluorination of methylpyridines | Catalyst fluidized bed, 320–380 °C |
| 2 | Cyclocondensation | Formation of pyrrolo[2,3-c]pyridine core from substituted pyridine intermediates | Iron powder, acetic acid, moderate heating |
| 3 | Oxidation and Nitration | Functional group transformations on pyridine ring for further cyclization | m-Chloroperbenzoic acid, fuming nitric acid |
| 4 | Suzuki Cross-Coupling | Palladium-catalyzed coupling to introduce aryl groups or other substituents | Pd catalyst, boronic acids, base, organic solvent |
| 5 | Halogenation (Bromination) | Selective bromination of azaindole/pyrrolopyridine intermediates | Bromine or NBS, organic solvents, 0 °C to RT |
| 6 | Trifluoromethylation | Introduction of trifluoromethyl group via trifluoromethyl copper or other reagents | Copper reagents, substitution on bromo/iodopyridines |
Research Findings and Notes
- The vapor-phase chlorination/fluorination method allows production of chlorotrifluoromethylpyridines with positional selectivity influenced by temperature and substrate type.
- Cyclocondensation routes enable the construction of the fused pyrrolo[2,3-c]pyridine ring system with high regioselectivity and functional group tolerance.
- Suzuki coupling reactions are versatile for introducing diverse substituents, including aryl and heteroaryl groups, facilitating the synthesis of complex derivatives.
- Direct trifluoromethylation using trifluoromethyl copper reagents provides a valuable late-stage modification tool, improving synthetic flexibility.
化学反应分析
Types of Reactions
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrrolopyridine compounds, including 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine, exhibit significant anticancer activity. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases implicated in cancer progression.
Case Study: Kinase Inhibition
In a study published in 2023, a series of pyrrolopyridine derivatives were synthesized and tested for their kinase inhibitory activity. The results showed that modifications at the 5-position significantly enhanced the potency against certain cancer cell lines, suggesting that the trifluoromethyl group contributes to increased bioactivity through improved binding affinity to the target enzyme .
Agrochemicals
Herbicidal Activity
The unique chemical structure of this compound also lends itself to applications in agrochemicals, particularly as a herbicide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, facilitating better absorption and efficacy in plant systems.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Herbicidal | Various weed species |
Material Science
Polymer Synthesis
The compound's reactivity can be exploited in polymer chemistry. Its ability to act as a building block in the synthesis of functional polymers enhances the development of materials with specific properties such as thermal stability and resistance to solvents.
Case Study: Polymer Development
A recent study highlighted the use of pyrrolopyridine derivatives in creating high-performance polymers for electronic applications. The incorporation of this compound into polymer matrices resulted in materials with superior electrical conductivity and mechanical strength .
作用机制
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
The following table summarizes structurally related compounds and their similarity metrics (based on molecular fingerprinting or Tanimoto coefficients):
Detailed Comparisons
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5)
- Structural Differences: Replaces the pyrrolopyridine core with a pyrazolopyridine system.
- Substituent Effects : A methyl group at position 1 increases lipophilicity compared to the trifluoromethyl group in the reference compound. The chloro group at position 7 is retained, but the absence of CF₃ reduces electron-withdrawing effects.
- Implications : The pyrazole core may enhance metabolic stability but reduce π-stacking interactions in biological targets compared to pyrrolopyridines .
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1001412-41-4)
- Structural Differences : Shares the pyrrolopyridine core but lacks the trifluoromethyl group. Features two chloro substituents at positions 5 and 5.
- Substituent Effects : Dichlorination increases molecular weight (vs. CF₃) and may improve halogen bonding but reduce solubility in polar solvents.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6)
- Structural Differences : Utilizes a pyrrolopyrimidine core instead of pyrrolopyridine, with a pyrimidine ring providing additional nitrogen atoms.
- Substituent Effects : A single chloro group at position 4 offers fewer steric hindrance effects compared to the reference compound’s 7-Cl and 5-CF₃.
生物活性
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo[2,3-C]pyridine core with a chloro group and a trifluoromethyl substituent, which are known to influence its biological interactions.
Structural Representation
- IUPAC Name : this compound
- SMILES : C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
- Molecular Weight : 220.58 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrrolopyridines have shown inhibitory effects on various cancer cell lines. The activity is often measured using the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.0227 |
| Compound B | HepG2 | 4.92 |
| Compound C | A549 | 1.96 |
These values suggest that structural modifications can enhance the anticancer efficacy of pyrrolopyridine derivatives.
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial activity against various pathogens. For instance:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bacteriostatic | 32 µg/mL |
| S. aureus | Bactericidal | 16 µg/mL |
| A. flavus | Fungicidal | 64 µg/mL |
This data indicates the potential of the compound as an antimicrobial agent.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrrolopyridine derivatives on human cancer cell lines. The results showed that modifications at the C5 and C7 positions significantly enhanced anticancer activity compared to unmodified compounds.
- Antiviral Potential : Research has highlighted the antiviral properties of similar compounds against viruses such as Zika and Dengue virus. The EC50 values for these compounds were found to be in the low micromolar range, indicating promising antiviral activity.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, studies have suggested that such compounds can inhibit kinases associated with cancer progression.
常见问题
Q. What synthetic methodologies are established for 7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine?
- Methodological Answer : The synthesis of pyrrolopyridine derivatives typically involves multi-step protocols. For example, halogenation and cross-coupling reactions are critical. A general approach includes:
Core Formation : Fischer cyclization in polyphosphoric acid can construct the pyrrolopyridine scaffold from hydrazine derivatives and ketones, enabling substitution at positions 2 and 3 .
Functionalization : The trifluoromethyl group is often introduced via palladium-catalyzed cross-coupling (e.g., using trifluoromethyl boronic acids) . Chlorination may employ reagents like POCl₃ or NCS at controlled temperatures .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation combines:
- X-ray Diffraction (XRD) : High-resolution XRD at 100 K resolves bond critical points (BCPs) and hydrogen bonding networks. For analogous compounds, BCP electron densities range from 2.07–2.74 e Å⁻³, confirming covalent bonding .
- DFT Calculations : BLYP/6-311++G(d,p) basis sets predict HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine), indicating kinetic stability .
- NMR/LC-MS : ¹H/¹³C NMR and high-resolution mass spectrometry validate substituent placement and purity .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : Screening assays highlight:
- Antitumor Activity : Pyridine derivatives with chloro/trifluoromethyl groups exhibit in vivo activity against peritoneal mesothelioma models .
- Kinase Inhibition : Analogous 1H-pyrrolo[2,3-b]pyridine derivatives act as FGFR inhibitors (e.g., IC₅₀ = 7 nM for FGFR1), suggesting potential for structure-activity relationship (SAR) studies .
- Experimental Validation : Use MTT assays for cytotoxicity and Western blotting to assess kinase pathway modulation .
Advanced Research Questions
Q. How can Fischer cyclization be optimized for synthesizing halogenated pyrrolopyridine derivatives?
- Methodological Answer : Optimization strategies include:
- Reaction Solvents : Polyphosphoric acid enhances cyclization efficiency by stabilizing intermediates .
- Substituent Compatibility : Bulky groups (e.g., trifluoromethyl) require longer reaction times (24–48 hrs) at 80–100°C .
- Post-Functionalization : Halogenated intermediates (e.g., 5-bromo derivatives) enable downstream cross-coupling for diversification .
Q. What electronic effects arise from chloro and trifluoromethyl substituents, and how do they influence reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group lowers electron density at C-5, enhancing electrophilic substitution at C-7. Chlorine at C-7 further polarizes the ring, directing nucleophilic attacks to C-3 .
- Charge Density Analysis : For 4-chloro-1H-pyrrolo[2,3-b]pyridine, Laplacian values at BCPs range from −11.37 to −19.20 e Å⁻⁵, confirming strong covalent bonding .
- DFT Insights : HOMO localizes on the pyrrole ring, while LUMO resides on the pyridine moiety, guiding reactivity in cross-coupling reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Discrepancies in antitumor vs. kinase inhibition data may stem from cell line specificity (e.g., 4T1 breast cancer vs. mesothelioma models). Validate using isoform-specific FGFR assays .
- Metabolic Stability : Assess liver microsomal stability to rule out pharmacokinetic variability .
- Structural Confirmation : Ensure batch-to-batch consistency via XRD to exclude regioisomeric impurities .
Q. What design strategies improve kinase inhibitor potency using this scaffold?
- Methodological Answer :
- Hinge-Binding Motifs : Retain the pyrrolopyridine core for ATP-binding pocket interactions. Introduce hydrogen bond acceptors (e.g., carbonyl groups) at C-5 to target gatekeeper residues (e.g., G485 in FGFR1) .
- Hydrophobic Pocket Optimization : Replace methoxyphenyl groups with bulkier substituents (e.g., tert-butyl) to enhance van der Waals interactions .
- SAR Workflow : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) and test in kinase panels to identify selectivity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
